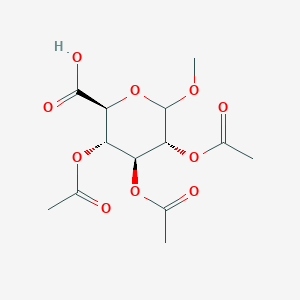

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucopyranuronic acid methyl ester, 2,3,4-triacetate, D- (GPMET) is a naturally occurring sugar derivative which is found in the human body, as well as in a variety of plants and animals. GPMET is a versatile compound, which has a wide range of applications in the scientific and medical fields. It is a key component in many synthetic and biotechnological processes, and has been used for the synthesis of a variety of compounds. GPMET has also been used in laboratory experiments to study the mechanism of action of various drugs and to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Application in Drug Delivery Systems

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

Glucopyranuronic acid, a component of hyaluronic acid, has been studied for its potential in drug delivery systems . The unique physico-chemical characteristics of hyaluronic acid, including its network-forming, viscoelastic, and charge characteristics, are important to many biochemical functions of living tissues .

Methods of Application or Experimental Procedures

The synthesis of hyaluronic acid-drug conjugates involves chemical methodologies that lead to a number of important hyaluronic-drug conjugates .

Results or Outcomes

The role of hyaluronic acid in diseases such as various forms of cancers, arthritis, and osteoporosis has led to the development of biomaterials for surgical implants and drug conjugates for targeted delivery .

Application in Synthesis of Glycosides

Specific Scientific Field

Organic Chemistry

Summary of the Application

Uronic acids, including glucopyranuronic acid, are carbohydrates present in relevant biologically active compounds. Their synthesis requires glycoside-bond formation .

Methods of Application or Experimental Procedures

The synthesis of uronic acid glycosides is particularly challenging because the presence of the C-5 carboxylic group decreases the reactivity at the anomeric position . Different methodologies have been investigated to overcome this drawback and develop general strategies allowing the synthesis of uronic acid glycosides of biological importance and complex oligosaccharides in a regio- and stereoselective manner .

Results or Outcomes

Several methods are available for the synthesis of glycosides of glucuronic acids, and these can be placed into two broad categories involving either oxidation of the corresponding glucoside or by carrying out the glycosidation on an activated glucuronic acid .

properties

CAS RN |

3082-95-9 |

|---|---|

Product Name |

Glucopyranuronic acid, methyl ester, 2,3,4-triacetate, D- |

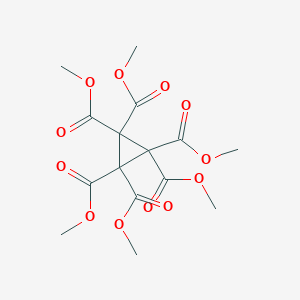

Molecular Formula |

C13H18O10 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-methoxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H18O10/c1-5(14)20-8-9(21-6(2)15)11(22-7(3)16)13(19-4)23-10(8)12(17)18/h8-11,13H,1-4H3,(H,17,18)/t8-,9-,10-,11+,13?/m0/s1 |

InChI Key |

CLHFNXQWJBTGBL-HTGOSZRMSA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](OC([C@@H]1OC(=O)C)OC)C(=O)O)OC(=O)C |

SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC)C(=O)O)OC(=O)C |

synonyms |

Methyl-(2,3,4-tri-O-acetyl-D-glucopyranosyl)uronate; D-Glucopyranuronic Acid Methyl Ester, 2,3,4-Triacetate |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-But-2-enedioic acid;N-[4-(2-fluorobenzoyl)-2,5-dimethylpyrazol-3-yl]-2-[3-(2-methylpiperidin-1-yl)propylamino]acetamide](/img/structure/B18918.png)